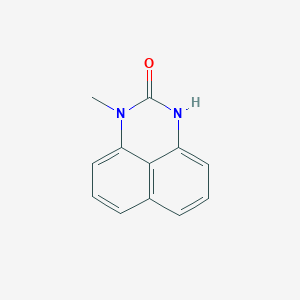
1-methyl-1H-perimidin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-perimidin-2(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is also known as 1-methyl-3,4-dihydro-1H-pyrimidin-2-one or N-methyl-2-oxo-1,2-dihydropyrimidine.
Mechanism of Action
The mechanism of action of 1-methyl-1H-perimidin-2(3H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-1H-perimidin-2(3H)-one exhibits various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-1H-perimidin-2(3H)-one in lab experiments include its unique structure and potential applications in various fields. However, the limitations of using this compound include its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 1-methyl-1H-perimidin-2(3H)-one. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields including materials science and agrochemicals.
In conclusion, 1-methyl-1H-perimidin-2(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound has been extensively studied for its potential as a therapeutic agent for various diseases including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-methyl-1H-perimidin-2(3H)-one can be achieved through various methods. One of the commonly used methods involves the reaction of methylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to cyclization using hydrochloric acid to yield 1-methyl-1H-perimidin-2(3H)-one.
Scientific Research Applications
1-methyl-1H-perimidin-2(3H)-one has been extensively studied for its potential applications in various fields including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
30837-59-3 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-methyl-1H-perimidin-2-one |
InChI |
InChI=1S/C12H10N2O/c1-14-10-7-3-5-8-4-2-6-9(11(8)10)13-12(14)15/h2-7H,1H3,(H,13,15) |
InChI Key |
SMWDBXBOXHLGSR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)NC1=O |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)NC1=O |
solubility |
10.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
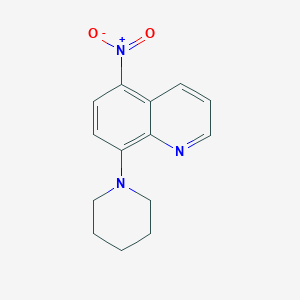
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)



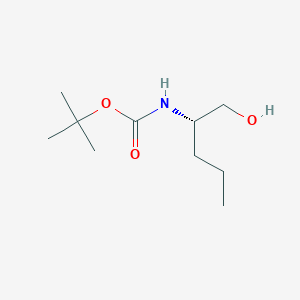
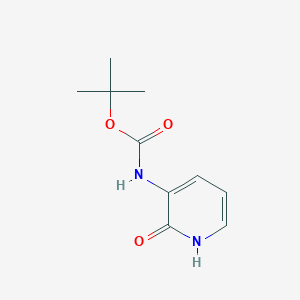
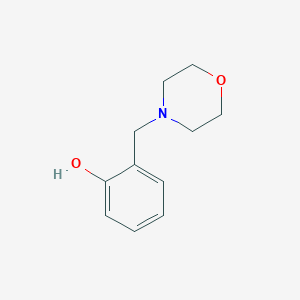
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)


